D-(+)-Turanose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

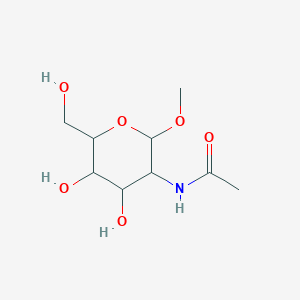

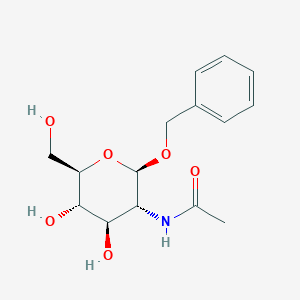

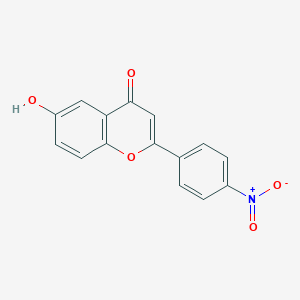

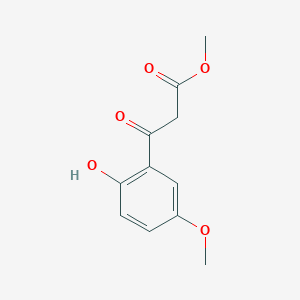

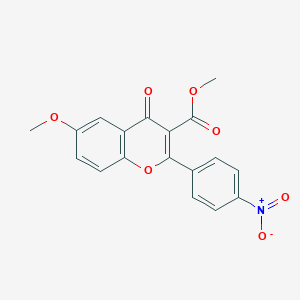

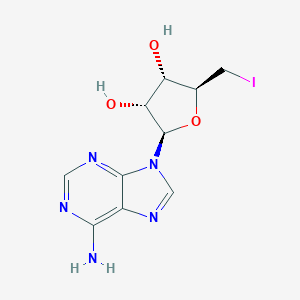

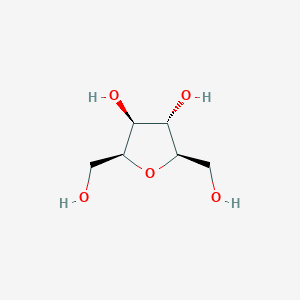

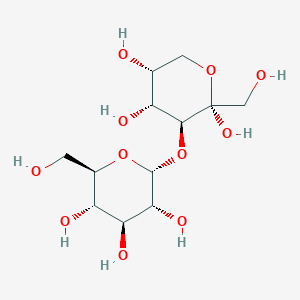

Turanose is a naturally occurring reducing disaccharide composed of a glucose molecule and a fructose molecule linked by an α-1,3 glycosidic bond . Its systematic name is α-D-glucopyranosyl-(1→3)-α-D-fructofuranose . Turanose is found in limited quantities in nature, particularly in honey . It is an analog of sucrose and is not metabolized by higher plants but is acquired through the action of sucrose transporters for intracellular carbohydrate signaling .

Preparation Methods

Turanose can be produced by both chemical and biological means. One common method involves the use of amylosucrase, an enzyme that catalyzes the synthesis of turanose from sucrose . The reaction conditions typically involve an aqueous solution of sucrose, which is treated with amylosucrase to produce high-purity turanose . Industrial production methods also utilize enzymatic processes to ensure the efficient and scalable production of turanose .

Chemical Reactions Analysis

Turanose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In the gastrointestinal tract, turanose is relatively stable and does not significantly hydrolyze . in an artificial small intestinal environment, turanose degrades by about 18% when sucrose is hydrolyzed by 36% after 4 hours . Turanose also participates in non-enzymatic browning reactions and dynamic vapor sorption . Common reagents and conditions used in these reactions include acidic or basic environments and elevated temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Turanose has a wide range of scientific research applications. In chemistry, it is used as a functional sweetener or bulking agent in food processing due to its mild taste, low calorie content, and anti-cariogenic properties . In biology, turanose is involved in intracellular carbohydrate signaling and can be used as a carbon source by various organisms, including bacteria and fungi . In industry, turanose is used in the detection of pathogens, facilitation of cellular respiration, and authentication of honey .

Mechanism of Action

Turanose exerts its effects through its involvement in intracellular carbohydrate signaling. It is acquired by higher plants through the action of sucrose transporters and can be used as a carbon source by various organisms . In addition to its role in signal transduction, turanose also facilitates cellular respiration and regulates inflammation . The molecular targets and pathways involved in these processes include sucrose transporters and various signaling pathways related to carbohydrate metabolism .

Comparison with Similar Compounds

Turanose is similar to other disaccharides such as sucrose, trehalulose, maltulose, leucrose, and isomaltulose . it is unique in its α-1,3 glycosidic bond, which distinguishes it from other disaccharides that have different glycosidic linkages . Compared to sucrose, turanose has a lower calorific value and glycemic index, making it a suitable alternative for individuals with metabolic disorders . Additionally, turanose has anti-cariogenic properties, which further highlight its uniqueness among similar compounds .

Properties

CAS No. |

547-25-1 |

|---|---|

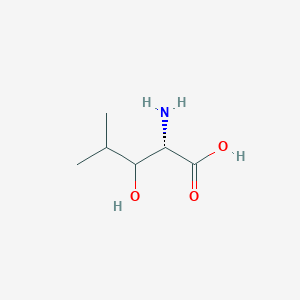

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

1,4,5,6-tetrahydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2 |

InChI Key |

RULSWEULPANCDV-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O |

melting_point |

168 °C |

| 547-25-1 | |

physical_description |

Solid |

solubility |

1000 mg/mL at 25 °C |

Synonyms |

3-O-alpha-D-glucopyranosyl-D-fructose turanose turanose, d- |

Origin of Product |

United States |

Q1: Does D-(+)-Turanose exhibit any notable interactions with biological systems?

A1: Yes, research suggests this compound plays a role in the growth and metabolism of various organisms. For instance, it serves as a carbon source for certain bacteria like Lactobacillus salivarus and Lactobacillus fructivorans found in fermenting bananas. [] Additionally, it influences the virulence and morphology of the fungal pathogen Candida albicans, impacting the expression of genes involved in filamentation and the secretion of cell wall components. []

Q2: Are there any studies investigating the effect of this compound on bone health?

A2: Research indicates that this compound might be involved in bone metabolism. A study using the human osteoblast cell line hFOB 1.19 revealed that the cells utilized this compound for growth under both normoxic and hypoxic conditions. This suggests a potential role for this compound in bone cell energy production and metabolism, especially in low-oxygen environments often associated with bone fracture healing. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the anomeric equilibrium of this compound in water. [] This technique provides valuable information about the structure and conformation of the molecule in solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.